An In-Depth Technical Guide to 6-Methoxyphthalide: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 6-Methoxyphthalide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyphthalide, systematically known as 6-methoxy-3H-isobenzofuran-1-one, is a bicyclic aromatic lactone. It belongs to the broader class of phthalides, a group of compounds that feature a γ-lactone ring fused to a benzene ring. The isobenzofuran-1(3H)-one core is a prevalent scaffold in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] The presence of a methoxy group on the aromatic ring at the 6-position can significantly influence the molecule's electronic properties and biological interactions, making 6-Methoxyphthalide a compound of interest for further investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.
Chemical Structure and Identification
The chemical structure of 6-Methoxyphthalide is characterized by a five-membered lactone ring fused to a benzene ring, with a methoxy group substituent at the 6-position of the bicyclic system.
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IUPAC Name: 6-methoxy-3H-2-benzofuran-1-one[1]
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CAS Number: 4741-63-3[1]
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Molecular Formula: C₉H₈O₃[1]
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Molecular Weight: 164.16 g/mol [1]
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of 6-Methoxyphthalide are essential for its characterization, purification, and structural elucidation.
Physical Properties
| Property | Value | Source |
| Melting Point | 119.5-120 °C | [2][3] |
| Boiling Point | 360.4±42.0 °C (Predicted) | [2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in acetone, methanol. | [1] |
Spectroscopic Data
The following spectroscopic data provides the structural fingerprint of 6-Methoxyphthalide.
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¹H NMR (300 MHz, MeOD-d₄, δ in ppm): [1]
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7.22–7.38 (m, 3H, Ar-H)
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5.26 (s, 2H, -CH₂-)
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3.87 (s, 3H, -OCH₃)
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¹³C NMR (75 MHz, MeOD-d₄, δ in ppm): [1]
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171.4 (C=O)
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160.8 (Ar-C)
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139.1 (Ar-C)
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127.3 (Ar-C)
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123.3 (Ar-CH)
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123.1 (Ar-CH)
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107.7 (Ar-CH)
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69.7 (-CH₂-)
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56.0 (-OCH₃)
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Infrared (IR) Spectroscopy (cm⁻¹): [1]
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3003, 2925, 2837 (C-H stretching)
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1733 (C=O, lactone)
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1600, 1585, 1488 (C=C, aromatic)
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1267, 1028 (C-O stretching)
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High-Resolution Mass Spectrometry (HRMS): [1]
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m/z [M+H]⁺: Calculated for C₉H₉O₃⁺: 165.0552; Found: 165.0608.
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Synthesis of 6-Methoxyphthalide
A reliable method for the synthesis of 6-Methoxyphthalide involves a palladium-catalyzed C-H activation/carbonylation approach starting from 3-methoxybenzoic acid.[1]
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes the synthesis of 6-Methoxyphthalide from commercially available starting materials.
Materials and Reagents:
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3-Methoxybenzoic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Potassium dihydrogen phosphate (KH₂PO₄)
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Dibromomethane (CH₂Br₂)
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Celite
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Acetone
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a 40 ml reaction tube equipped with a magnetic stir bar, add 3-methoxybenzoic acid (1064 mg, 7.00 mmol), palladium(II) acetate (156.8 mg, 0.70 mmol), and potassium dihydrogen phosphate (3654 mg, 21.0 mmol).[1]
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Add dibromomethane (28 ml) to the reaction tube.[1]
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Seal the tube with a Teflon cap and stir the reaction mixture at 140 °C for 36 hours.[1]
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After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts.[1]
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Concentrate the filtrate under reduced pressure to remove the dibromomethane.[1]
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Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-Methoxyphthalide.
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Crystals suitable for analysis can be obtained by slow evaporation from an acetone solution at room temperature.[1]
Causality Behind Experimental Choices:
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Palladium(II) acetate serves as the catalyst for the C-H activation and subsequent carbonylation reaction, which is a modern and efficient method for forming the lactone ring.
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Potassium dihydrogen phosphate acts as a base and potentially as a ligand to facilitate the catalytic cycle.
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Dibromomethane functions as both the solvent and the source of the methylene bridge that forms the lactone ring.
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The high reaction temperature (140 °C) is necessary to overcome the activation energy for the C-H bond cleavage.
Synthesis Workflow Diagram
Caption: Palladium-catalyzed synthesis workflow for 6-Methoxyphthalide.
Potential Biological Activities and Applications
While specific biological studies on 6-Methoxyphthalide are limited, the isobenzofuran-1(3H)-one scaffold is a well-established pharmacophore present in many biologically active compounds.[1][2] This provides a strong rationale for investigating the therapeutic potential of 6-Methoxyphthalide.
The broader class of phthalides has been reported to exhibit a range of activities, including:
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Antibacterial and Antifungal Activity: Many natural and synthetic phthalides have shown inhibitory effects against various microbial strains.[1]
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Antioxidant Properties: The aromatic ring system can partake in radical scavenging activities.[1]
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Anticonvulsant Effects: Certain phthalide derivatives have demonstrated activity in models of epilepsy.[1]
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Anti-inflammatory Activity: Related methoxy-containing flavonoids have been shown to reduce the expression of pro-inflammatory mediators.
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Neuroprotective Potential: The core structure is found in compounds investigated for neurodegenerative diseases.
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Antiproliferative Activity: Some C-3 functionalized isobenzofuran-1(3H)-ones have shown cytotoxicity against cancer cell lines.[1]
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Antidepressant Activity: Novel derivatives of isobenzofuran-1(3H)-one are being explored for their effects on serotonin reuptake.
Logical Relationship of Potential Therapeutic Applications
Caption: Potential therapeutic avenues for 6-Methoxyphthalide based on its structural class.
Safety and Handling
Based on the GHS information provided for 6-Methoxyphthalide and safety data for structurally related compounds, the following precautions should be observed:
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Hazard Identification: Harmful if swallowed and causes serious eye irritation.[4]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[5][7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
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First Aid:
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Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical advice.
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Skin: In case of contact, wash off with soap and plenty of water.[5]
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Ingestion: If swallowed, rinse mouth with water and consult a physician.[6]
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Inhalation: If inhaled, move the person into fresh air.[7]
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Conclusion
6-Methoxyphthalide is a well-characterized compound with a straightforward synthetic route. While direct biological data is sparse, its core structure is a "privileged scaffold" in medicinal chemistry, suggesting a high potential for diverse pharmacological activities. The information presented in this guide, from its fundamental properties and synthesis to the logical extrapolation of its potential bioactivities, provides a solid foundation for researchers and drug development professionals to explore the future applications of this intriguing molecule. Further investigation into its specific biological targets and mechanisms of action is warranted and could unveil novel therapeutic opportunities.
References
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Pereira, J. L., Teixeira, R. R., Guilardi, S., Paixão, D. A., Bressan, G. C., & Souza, T. B. (2014). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1132. [Link]
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MySkinRecipes. (n.d.). 6-METHOXY-3 H-ISOBENZOFURAN-1-ONE. Retrieved from [Link]
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Polynt. (2007). Safety Data Sheet: 1,2,3,6-Tetrahydrophthalic anhydride solid. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxyphthalide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of 6-hydroxydopamine, merocyanine-540 and related compounds on human neuroblastoma and hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-METHOXY-3 H-ISOBENZOFURAN-1-ONE [myskinrecipes.com]
- 8. Biochemical and cytotoxic actions of 3,6-dihydroxy-4,5-dimethylphthalaldehyde in sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
